molecular formula C10H11NO5 B15231311 2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid

2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid

Cat. No.: B15231311
M. Wt: 225.20 g/mol
InChI Key: SWSIMDRWKHVZDR-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C₁₀H₁₁NO₅ and a molecular weight of 225.20 g/mol . This compound is characterized by the presence of a nitro group, two methyl groups, and a phenoxyacetic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid typically involves the nitration of a dimethylphenol derivative followed by etherification with chloroacetic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the etherification step .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitration and etherification processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Esterification: Alcohols with sulfuric acid as a catalyst.

Major Products

    Reduction: 2-(4,5-Dimethyl-2-aminophenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is primarily related to its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dimethyl-2-nitrophenoxy)acetic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-(4,5-dimethyl-2-nitrophenoxy)acetic acid

InChI

InChI=1S/C10H11NO5/c1-6-3-8(11(14)15)9(4-7(6)2)16-5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

SWSIMDRWKHVZDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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